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Compound of Interest

Compound Name: Lysozyme chloride

Cat. No.: B612616 Get Quote

This guide provides troubleshooting advice and detailed protocols to help researchers,

scientists, and drug development professionals minimize nucleic acid contamination during

protein extraction from lysozyme-lysed cells.

Frequently Asked Questions (FAQs)
Q1: Why is my lysozyme lysate so viscous?

A highly viscous lysate after lysozyme treatment is typically caused by the release of large

amounts of genomic DNA from the lysed cells.[1][2] During lysis, the cell wall and membrane

are disrupted, releasing all intracellular contents, including long strands of DNA. These DNA

strands form a dense, tangled network, which significantly increases the viscosity of the

solution, making it difficult to handle in downstream processes like centrifugation, filtration, and

chromatography.[3][4]

Q2: What are the negative consequences of nucleic acid contamination?

Nucleic acid contamination can have several detrimental effects on protein purification and

analysis:

Operational Issues: The high viscosity caused by DNA can clog filters and chromatography

columns, slow down centrifugation, and lead to overall longer processing times and

increased costs.[3]
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Reduced Protein Yield and Quality: DNA can bind to the target protein, leading to its co-

precipitation and loss.[3] Its negative charge can also interfere with ion-exchange

chromatography by competing with the target protein for binding to anion-exchange resins.

[3][5] Residual DNA can also promote protein aggregation and instability during storage.[3]

Inaccurate Experimental Results: Contaminating nucleic acids can interfere with downstream

assays. For example, they can skew spectrophotometric readings used for protein

quantification and interfere with binding and enzymatic activity studies.[3] In cell-based

assays, they can trigger nucleic acid-sensing pathways, leading to misleading results.[3]

Q3: What are the primary methods to reduce nucleic acid contamination in a lysozyme lysate?

There are three main approaches to reduce nucleic acid contamination:

Enzymatic Digestion: This is the most common method and involves using nucleases like

DNase I or Benzonase® to break down DNA and RNA into smaller fragments.[6][7]

Chemical Precipitation: This method uses agents like spermine, streptomycin sulfate, or

polyethyleneimine (PEI) to selectively precipitate nucleic acids, which can then be removed

by centrifugation.[8][9]

Mechanical Shearing: Physical methods like sonication can be used to break the long DNA

strands into smaller pieces, thereby reducing the viscosity of the lysate.[1][6]

Troubleshooting Guide
Q1: I've added DNase I to my lysate, but it's still viscous. What could be the problem?

There are several potential reasons why DNase I may not be working effectively:

Missing Cofactors: DNase I requires divalent cations like magnesium (Mg²⁺) and calcium

(Ca²⁺) for its activity.[2] If your lysis buffer contains a chelating agent like EDTA, it will

sequester these ions and inhibit the enzyme. Ensure your buffer contains adequate

concentrations of MgCl₂ and CaCl₂ (typically 1-2.5 mM).[1][10]

Incorrect pH or Temperature: DNase I has an optimal pH range (around 7.0-8.0) and is most

active at 37°C.[11][12] While it can work at room temperature or even 4°C, its efficiency will
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be reduced.[13][14] Lysis buffers with a very high pH (e.g., pH 12) will inactivate the enzyme.

[12]

Insufficient Amount of DNase I: The amount of DNase I needed depends on the cell density

and the resulting DNA concentration. If the lysate is from a very dense culture, you may need

to add more enzyme.[11]

Inhibitors in the Lysate: High salt concentrations (above 100-200 mM NaCl) can inhibit

DNase I activity.[11][15]

Q2: My experimental protocol is sensitive to nucleases. What are the alternatives to DNase I?

If you cannot use nucleases, you can opt for mechanical or chemical methods:

Sonication: Applying brief pulses of sonication can effectively shear the genomic DNA,

reducing the lysate's viscosity.[1][13] However, be cautious as excessive sonication can

generate heat, which may denature your target protein.[6]

Precipitation: You can use polycationic agents to precipitate the negatively charged nucleic

acids.

Spermine: This polyamine is highly selective for precipitating DNA.[9][16] Studies have

shown it can achieve high DNA removal efficiency (>85%) with minimal co-precipitation of

proteins.[9]

Streptomycin Sulfate or Polyethyleneimine (PEI): These are also effective at precipitating

nucleic acids and can be a cost-effective alternative.[8]

Lithium Chloride (LiCl): LiCl can be used to selectively precipitate RNA, leaving DNA and

proteins in the solution.[10][17]

Q3: How can I remove the nuclease from my sample after the treatment is complete?

Removing the nuclease is crucial if it might interfere with subsequent experimental steps. Here

are a few methods:

Heat Inactivation: DNase I can be inactivated by heating the sample at 65-75°C for 10-15

minutes, typically in the presence of EDTA to chelate the essential cofactors.[10][11][17]
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However, this method is not suitable for heat-sensitive proteins.

Affinity Tag Removal: Some commercially available DNases are engineered with affinity tags

(e.g., a maltose-binding protein tag). These can be easily removed from the lysate using the

corresponding affinity resin (e.g., amylose resin).[1]

Chromatography: Subsequent purification steps, such as ion-exchange or heparin affinity

chromatography, can effectively separate the nuclease from your target protein.[5]

Q4: My protein of interest binds to DNA. How can I purify it away from contaminating nucleic

acids?

Purifying DNA-binding proteins presents a unique challenge. Here are some strategies:

High Salt Washes: During affinity chromatography (e.g., IMAC for His-tagged proteins), you

can use wash buffers with high salt concentrations (e.g., 1 M NaCl).[8][15] The high ionic

strength will disrupt the electrostatic interactions between your protein and the DNA, washing

the DNA away while your protein remains bound to the column.[15]

Heparin Affinity Chromatography: Heparin is a highly sulfated glycosaminoglycan that mimics

the negatively charged phosphate backbone of DNA.[5] It can be used as an affinity ligand to

capture DNA-binding proteins, and the bound protein can then be eluted with a salt gradient,

separating it from any contaminating nucleic acids.[5]

Ion-Exchange Chromatography (IEX): Since DNA is strongly negatively charged at neutral

pH, it binds very tightly to anion-exchange resins.[5][18] Depending on the isoelectric point

(pI) of your protein, you can choose conditions where your protein does not bind to the

anion-exchange column, allowing the DNA to be captured while your protein flows through.

[5]

Data Presentation
The choice of method to remove nucleic acids can impact efficiency and may be influenced by

process conditions. The table below summarizes key characteristics of common methods.
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Method
Mechanism of
Action

Typical
Concentration/
Usage

Advantages Disadvantages

DNase I

Enzymatically

digests single

and double-

stranded DNA.

[10]

1-10 units per 1

mL of lysate.[1]

Highly effective

at reducing

viscosity; specific

for DNA.

Requires

Mg²⁺/Ca²⁺

cofactors; can be

inhibited by high

salt or EDTA;

may need to be

removed post-

treatment.[2][11]

Benzonase®

A genetically

engineered

endonuclease

that degrades

both DNA and

RNA to small

oligonucleotides.

~25 units per 1

mL of lysate.

Very high

activity; works

over a broad

range of

conditions (pH,

temperature,

salt).[12]

More expensive

than DNase I;

may not be

suitable if RNA

integrity is

required.

Sonication

Mechanical

shearing of long

DNA strands.[1]

1-2 short pulses.

[13]

Fast and

effective at

reducing

viscosity; no

additives

required.

Can generate

heat, potentially

denaturing

proteins; may not

completely

remove nucleic

acids.[6]

Spermine

Precipitation

Polycation that

selectively binds

and precipitates

DNA.[9][16]

Concentration is

dependent on

DNA and salt

concentration.

[19]

Highly selective

for DNA with

minimal protein

co-precipitation.

[9]

Efficiency is

sensitive to ionic

strength;

requires

optimization.[19]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.biosyn.com/tew/Methods-for-removing-DNA-contamination-from-RNA-samples.aspx
https://www.neb.com/en/faqs/2023/03/28/after-incubation-with-nebexpress-t4-lysozyme-the-lysate-became-viscous-how-can-i-resolve-this
https://www.researchgate.net/post/Why_is_my_lysed_cell_solution_so_viscous_after_centrifugation
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011904_Dnase_I_RNasefree_UG.pdf
https://www.researchgate.net/post/Lysate-way-too-viscous-impossible-to-apply-to-affinity-column
https://www.neb.com/en/faqs/2023/03/28/after-incubation-with-nebexpress-t4-lysozyme-the-lysate-became-viscous-how-can-i-resolve-this
https://www.neb.com/en-gb/protocols/2023/03/27/nebexpress-t4-lysozyme-lysis-protocol-neb-p8115
https://www.creative-proteomics.com/resource/comprehensive-guide-cell-lysis-protein-extraction.htm
https://pubmed.ncbi.nlm.nih.gov/11735448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC327535/
https://academic.oup.com/nar/article-pdf/9/20/5493/3882359/9-20-5493.pdf
https://pubmed.ncbi.nlm.nih.gov/11735448/
https://academic.oup.com/nar/article-pdf/9/20/5493/3882359/9-20-5493.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polyethyleneimin

e (PEI)

Polycation that

precipitates

nucleic acids and

some acidic

proteins.[8]

Titration required

to determine

optimal

concentration.

Cost-effective.

Can co-

precipitate acidic

proteins; requires

careful

optimization to

avoid target

protein loss.

Experimental Protocols
Protocol 1: DNase I Treatment of Lysozyme Lysate

This protocol provides a general guideline for using DNase I to reduce viscosity in a bacterial

lysate.

Materials:

Bacterial cell pellet

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

Lysozyme

10X DNase I Reaction Buffer (100 mM Tris-HCl pH 7.6, 25 mM MgCl₂, 5 mM CaCl₂)[10]

DNase I (RNase-free), 1-10 U/µL

Protease Inhibitor Cocktail (optional)

Procedure:

Resuspend the bacterial cell pellet in ice-cold Lysis Buffer. A common ratio is 3-4 mL of

buffer per gram of wet cell paste.[2]

Add lysozyme to the desired final concentration (e.g., 1 mg/mL) and any protease inhibitors.

Incubate on ice for 30 minutes with gentle rocking to facilitate lysis.[20] The suspension will

begin to clear and become viscous.
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Add 10X DNase I Reaction Buffer to a final concentration of 1X.

Add 1-10 units of DNase I for every 1 mL of lysate.[1] Gently mix by inverting the tube; do not

vortex, as this can denature the DNase I.[11]

Incubate at room temperature or 37°C for 10-30 minutes, or until the viscosity is visibly

reduced.[1][11]

Once the lysate is no longer viscous, proceed to the next step of your purification workflow

(e.g., centrifugation to pellet cell debris).

Protocol 2: Spermine Precipitation of Nucleic Acids

This protocol describes how to selectively precipitate DNA from a clarified lysate using

spermine.

Materials:

Clarified cell lysate (post-centrifugation)

Spermine tetrahydrochloride stock solution (e.g., 100 mM)

Ice bath

Centrifuge

Procedure:

Ensure your clarified lysate is kept on ice.

Slowly, with continuous stirring, add the spermine stock solution dropwise to the lysate to

reach the desired final concentration. The optimal concentration depends on the DNA

content and ionic strength of your buffer and must be determined empirically, but a starting

point is often in the 1-10 mM range.[19]

Continue to stir the lysate on ice for 15-30 minutes to allow the DNA-spermine precipitate to

form.[19]
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Pellet the precipitated nucleic acids by centrifugation at a high speed (e.g., >16,000 x g) for

20-30 minutes at 4°C.[17]

Carefully decant the supernatant, which contains your target protein, into a fresh tube. The

pellet contains the precipitated DNA.

Mandatory Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://blog.biosearchtech.com/thebiosearchtechblog/bid/31784/an-alternative-to-dnase-i-heat-inactivation-licl-precipitation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis & Clarification

Nucleic Acid Removal Options

Resuspend Cell Pellet

Add Lysozyme
(Lysis Occurs)

Viscous Lysate
(High NA Contamination)

Centrifugation Enzymatic Digestion
(e.g., DNase I)

Mechanical Shearing
(e.g., Sonication)

Clarified Lysate

Supernatant

Cell Debris Pellet

Pellet

Chemical Precipitation
(e.g., Spermine)

Protein-Rich Lysate
(Low NA Contamination)

If NA removal is done
pre-clarification

Reduces Viscosity Pre-Spin

Requires another spin
to remove precipitate

Click to download full resolution via product page

Caption: Workflow for reducing nucleic acid contamination in lysozyme lysates.
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Caption: Mechanisms for removing nucleic acid contamination from cell lysates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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